OctadecanedioicAcidMono-L-carnitineEsterChloride

Description

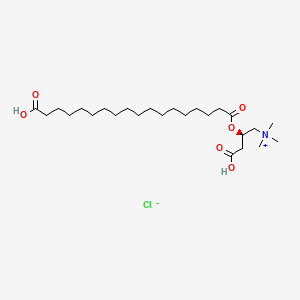

Octadecanedioic Acid Mono-L-carnitine Ester Chloride (C₂₅H₄₇NO₆, molecular weight 457.64 g/mol, CAS 123233-50-1) is a cationic lipid derivative combining an 18-carbon diacid chain (octadecanedioic acid) with L-carnitine via an ester bond, terminated by a chloride counterion . Its structure enables amphiphilic properties, making it soluble in polar solvents like DMSO, ethanol, and aqueous mixtures under specific conditions . Primarily utilized in nanotechnology, it serves as a critical component in lipid nanoparticle (LNP) formulations for drug delivery systems due to its ability to form stable amide bonds with amine-containing molecules (e.g., nucleic acids) . The compound’s stability under varied storage conditions (−20°C for powder, −80°C for solutions) further enhances its applicability in biomedical research .

Properties

Molecular Formula |

C25H48ClNO6 |

|---|---|

Molecular Weight |

494.1 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(17-carboxyheptadecanoyloxy)propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C25H47NO6.ClH/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28;/h22H,4-21H2,1-3H3,(H-,27,28,29,30);1H/t22-;/m1./s1 |

InChI Key |

GFQGMPGSMMZGTI-VZYDHVRKSA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecanedioic Acid Mono-L-carnitine Ester Chloride typically involves the esterification of octadecanedioic acid with L-carnitine. This reaction is often carried out in the presence of a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of the ester bond. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions: Octadecanedioic Acid Mono-L-carnitine Ester Chloride can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form carboxylate salts.

Reduction: The ester bond can be reduced to form the corresponding alcohol.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

Oxidation: Octadecanedioic Acid Mono-L-carnitine Ester Chloride can form octadecanedioic acid mono-L-carnitine ester carboxylate.

Reduction: The corresponding alcohol derivative can be formed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Octadecanedioic Acid Mono-L-carnitine Ester Chloride is used as a building block for synthesizing more complex molecules. Its ester and carboxylic acid functionalities make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is used to study lipid metabolism and transport. It can be incorporated into liposomes to simulate biological membranes, aiding in the study of drug delivery systems.

Medicine: Medically, Octadecanedioic Acid Mono-L-carnitine Ester Chloride has potential applications in the treatment of metabolic disorders. Its role in fatty acid metabolism makes it a candidate for therapeutic interventions in conditions such as obesity and diabetes.

Industry: In the industry, this compound is used in the formulation of lipid nanoparticles (LNPs) for drug delivery. Its cationic nature allows it to form stable complexes with negatively charged molecules, enhancing the delivery of therapeutic agents.

Mechanism of Action

The mechanism by which Octadecanedioic Acid Mono-L-carnitine Ester Chloride exerts its effects involves its interaction with cellular membranes and metabolic pathways. The L-carnitine moiety facilitates the transport of fatty acids into mitochondria, where they are oxidized for energy production. The ester and chloride groups may interact with enzymes and receptors involved in lipid metabolism, influencing cellular processes.

Molecular Targets and Pathways:

Fatty Acid Transport: L-carnitine is known to transport long-chain fatty acids across the mitochondrial membrane.

Enzyme Interaction: The ester group may interact with enzymes involved in lipid metabolism, such as carnitine acyltransferase.

Receptor Binding: The chloride ion may influence ion channels and receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexadecanedioic Acid Mono-L-carnitine Ester

- Structure : A shorter-chain analog with a 16-carbon diacid backbone (hexadecanedioic acid) esterified to L-carnitine.

- Role: Identified as a differential metabolite in ruminant studies, clustering with metabolites like 7-methylinosine and deoxyguanosine in yak metabolomes .

Octadecanedioic Acid Monobutyl Ester (OAA1030)

- Structure : Octadecanedioic acid esterified with a tert-butyl group (C₂₂H₄₂O₄, MW 370.57 g/mol, CAS 843666-40-0) .

- Applications : Primarily a synthetic intermediate lacking cationic properties, limiting its use in drug delivery.

- Key Difference : Absence of L-carnitine and chloride eliminates its ability to interact electrostatically with biomolecules, unlike the parent compound.

Elaidoyl-L-carnitine Hydrochloride and Oleoyl-L-carnitine Hydrochloride

- Structures: Elaidoyl-L-carnitine HCl: Trans-9-octadecenoyl-L-carnitine (C₂₅H₄₈ClNO₄, MW 462.11 g/mol, CAS 1173690-63-5). Oleoyl-L-carnitine HCl: Cis-9-octadecenoyl-L-carnitine (C₂₅H₄₇ClNO₄, MW 462.11 g/mol, CAS 31062-78-9) .

- Role : Involved in mitochondrial fatty acid transport. Their unsaturated acyl chains reduce melting points, enhancing membrane fluidity.

- Key Differences : Unsaturation (double bonds) and lack of diacid functionality render them unsuitable for LNP formation but critical in metabolic studies.

Comparative Data Table

*Estimated based on structural analogy.

Q & A

Q. What in vivo models are appropriate for toxicity profiling?

- Answer :

- Rodent Models : Use Sprague-Dawley rats for acute toxicity (single-dose LD₅₀) and subchronic studies (28-day repeat dosing).

- Endpoint Analysis : Monitor serum biomarkers (ALT, AST) and histopathology of liver/kidney tissues.

- Dose Escalation : Start at 10 mg/kg and increase logarithmically, adjusting for body surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.